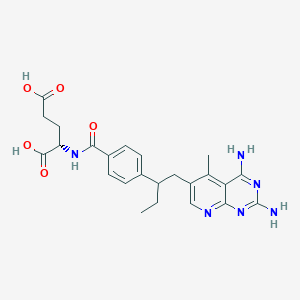
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid, also known as DAPTA, is a peptide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPTA is a synthetic peptide that is derived from the natural protein, C-C chemokine receptor type 5 (CCR5), which is found on the surface of certain immune cells.
Mécanisme D'action
The mechanism of action of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid involves its binding to the CCR5 receptor, which is a G protein-coupled receptor (GPCR) that is expressed on the surface of certain immune cells. N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid binds to the extracellular domain of the CCR5 receptor and inhibits the binding of HIV-1 to the receptor, thereby preventing viral entry into host cells. In addition, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to induce the internalization and degradation of the CCR5 receptor, leading to a decrease in the number of CCR5 receptors on the surface of immune cells.
Effets Biochimiques Et Physiologiques
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to have various biochemical and physiological effects, including the inhibition of HIV-1 entry into host cells, the induction of CCR5 internalization and degradation, and the modulation of immune cell migration and activation. In addition, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to have a low toxicity profile and a long half-life in vivo, making it a promising candidate for therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid in lab experiments is its specificity for the CCR5 receptor, which allows for targeted inhibition of HIV-1 entry into host cells. In addition, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has a long half-life in vivo, which allows for sustained inhibition of the CCR5 receptor. However, one of the limitations of using N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid in lab experiments is its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are several future directions for the research and development of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid, including the optimization of its synthesis and purification methods, the investigation of its potential applications in other fields, such as autoimmune diseases and inflammation, and the development of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid-based therapeutics for the treatment of HIV/AIDS and cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying the binding of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid to the CCR5 receptor and its downstream effects on immune cell function. Overall, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has great potential for the development of novel therapeutics and the advancement of scientific research in various fields.
Méthodes De Synthèse
The synthesis of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid involves the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the preparation of peptides. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are coupled using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), to form peptide bonds. The final product is then cleaved from the solid support and purified using various chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications De Recherche Scientifique
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been extensively studied for its potential applications in various fields, including HIV/AIDS research, cancer therapy, and immunology. In HIV/AIDS research, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to inhibit the entry of HIV-1 into host cells by binding to the CCR5 receptor, which is a co-receptor for HIV-1. N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has also been investigated as a potential therapeutic agent for the treatment of various cancers, including breast cancer and prostate cancer. In immunology, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been used to study the role of CCR5 in immune cell migration and activation.
Propriétés
Numéro CAS |
139504-90-8 |
|---|---|
Nom du produit |
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid |
Formule moléculaire |
C24H28N6O5 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[1-(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H28N6O5/c1-3-13(10-16-11-27-21-19(12(16)2)20(25)29-24(26)30-21)14-4-6-15(7-5-14)22(33)28-17(23(34)35)8-9-18(31)32/h4-7,11,13,17H,3,8-10H2,1-2H3,(H,28,33)(H,31,32)(H,34,35)(H4,25,26,27,29,30)/t13?,17-/m0/s1 |
Clé InChI |
NTDTUJSFGRIWAK-RUINGEJQSA-N |
SMILES isomérique |
CCC(CC1=CN=C2C(=C1C)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CCC(CC1=CN=C2C(=C1C)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
CCC(CC1=CN=C2C(=C1C)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Synonymes |
10-EMDDA 10-ethyl-5-methyl-5,10-dideazaaminopterin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



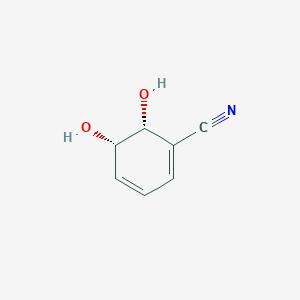
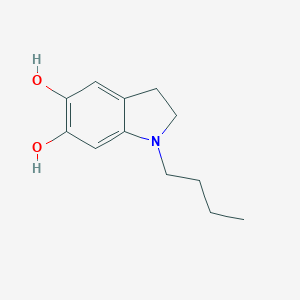
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
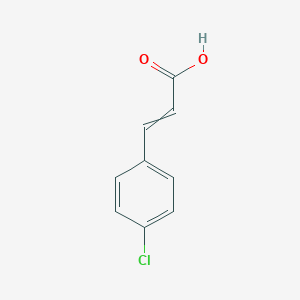
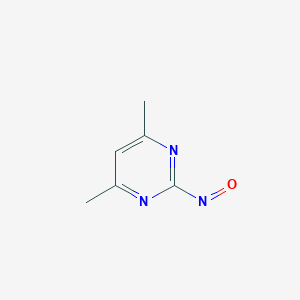
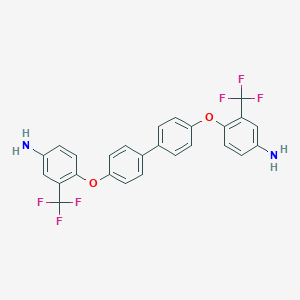
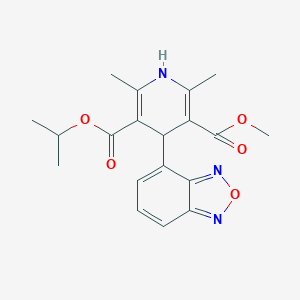
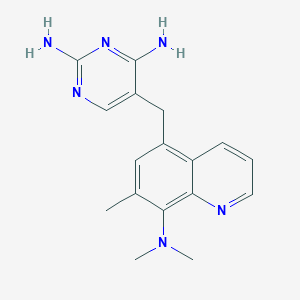
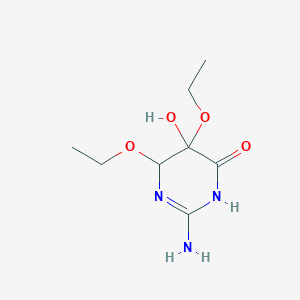
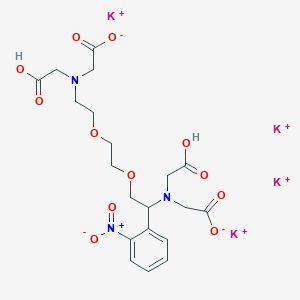
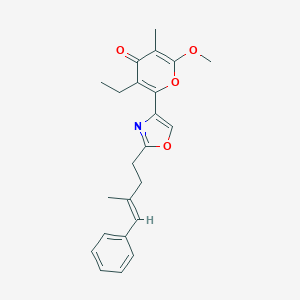
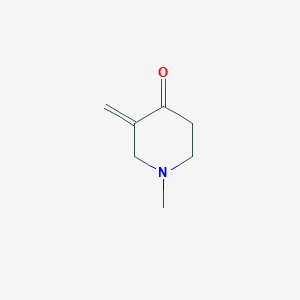
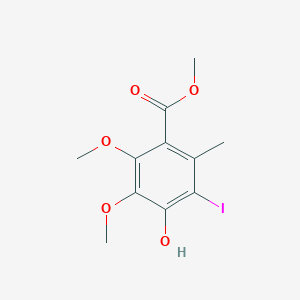
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)